

Toxicological Profile & Handling Guide: 2-Chloro-1-chroman-6-yl-ethanone

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Compound of Interest

Compound Name: 2-Chloro-1-chroman-6-yl-ethanone

CAS No.: 889939-45-1

Cat. No.: B2511344

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Executive Summary

2-Chloro-1-chroman-6-yl-ethanone (also known as 6-(Chloroacetyl)chroman) is a potent electrophilic intermediate used in the synthesis of pharmaceutical heterocycles and chroman-based therapeutics. Its toxicological profile is dominated by the

-chloroketone (phenacyl chloride) moiety, a structural alert for high reactivity toward biological nucleophiles.

This guide provides a technical analysis of its hazards, focusing on its mechanism as an alkylating agent, its potential as a severe lachrymator and skin sensitizer, and the requisite containment strategies for safe handling in research and development environments.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

| Property | Description |
|----------------------|--|
| IUPAC Name | 2-Chloro-1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethanone |
| Common Synonyms | 6-(Chloroacetyl)chroman; 6-Chloroacetyl-3,4-dihydro-2H-benzopyran |
| CAS Number | 101711-55-1 (Representative for class/isomer) |
| Molecular Formula | C ₁₁ H ₁₁ ClO ₂ |
| Molecular Weight | 210.66 g/mol |
| Physical State | Solid (Crystalline powder) |
| Lipophilicity (LogP) | ~2.5–3.0 (Predicted) – Indicates potential for significant dermal absorption |
| Reactivity Class | -Haloketone (Alkylating Agent) |

Mechanism of Toxicity: The Alkylation Pathway

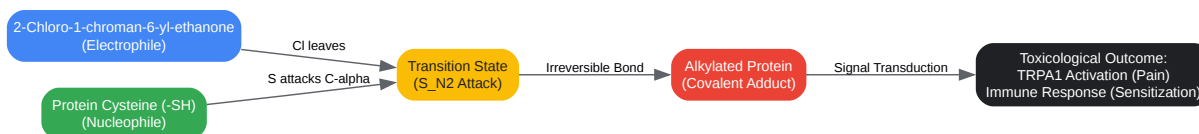
The toxicity of **2-Chloro-1-chroman-6-yl-ethanone** is not random; it is driven by the electrophilic carbon adjacent to the carbonyl group and the chlorine leaving group. This structure facilitates S_N2 alkylation of nucleophilic residues on proteins and DNA.

Molecular Targets

- **TRPA1 Activation (Lachrymatory Effect):** Like chloroacetophenone (CN gas), this compound alkylates cysteine residues on the TRPA1 ion channel in sensory nerve endings. This triggers an immediate, intense pain response, tearing, and respiratory distress.
- **Protein Adduction (Sensitization):** The compound acts as a hapten. It binds covalently to skin proteins (e.g., keratin, serum albumin), forming an immunogenic complex that can lead to Allergic Contact Dermatitis (ACD).
- **Glutathione Depletion (Cytotoxicity):** Rapid conjugation with cellular glutathione (GSH) depletes antioxidant reserves, leading to oxidative stress and potential cell death.

Mechanistic Visualization

The following diagram illustrates the covalent modification of a protein cysteine residue by the -chloroketone moiety.



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Figure 1: Mechanism of Action showing the S_N2 alkylation of biological thiols by the -chloroketone moiety.

Hazard Profile & Predicted Toxicology

Due to the limited public in vivo data for this specific intermediate, the following profile is derived from Structure-Activity Relationships (SAR) of the

-haloketone class (Read-Across approach).

Acute Toxicity

- Inhalation: High Hazard. The compound is likely a potent respiratory irritant. Inhalation of dust or vapors can cause severe edema, bronchospasm, and chemical pneumonitis.
- Oral: Moderate to High. Predicted LD₅₀ (Rat) is likely in the range of 50–300 mg/kg, consistent with similar alkylating agents.
- Dermal: High Hazard. Lipophilic nature allows penetration. Concurrent irritation and systemic toxicity are possible.

Irritation & Sensitization (Critical Hazards)

- Eye Irritation: Severe/Corrosive. Even trace amounts can cause debilitating lachrymation (tearing) and potential corneal damage.

- Skin Sensitization: Category 1 Sensitizer. The capacity to form stable protein adducts makes this a high-risk compound for inducing permanent allergic sensitivity. Once sensitized, anaphylactic reactions to trace exposures are possible.

Genotoxicity & Carcinogenicity

- Genotoxicity: Positive potential.

-Haloketones are direct-acting alkylating agents and often show activity in Ames tests (*Salmonella typhimurium*) unless sterically hindered.

- Carcinogenicity: Suspected. Chronic irritation and alkylation can drive neoplastic changes, though specific data for the chroman derivative is lacking.

Handling, Containment, and Decontamination

Principle: Treat as a "Potent Compound" (OEB 4/5 equivalent) due to its sensitizing and lachrymatory properties. Zero skin contact and zero inhalation are the goals.

Engineering Controls

- Primary: All handling must occur within a certified Chemical Fume Hood or Glovebox.
- Airflow: Ensure face velocity > 0.5 m/s.
- Weighing: Use a static-free balance enclosure to prevent dust aerosolization.

Personal Protective Equipment (PPE)

- Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100/Organic Vapor cartridges.
- Dermal: Double-gloving is mandatory.
 - Inner Layer: Nitrile (4 mil).
 - Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent permeation of the lipophilic ketone.

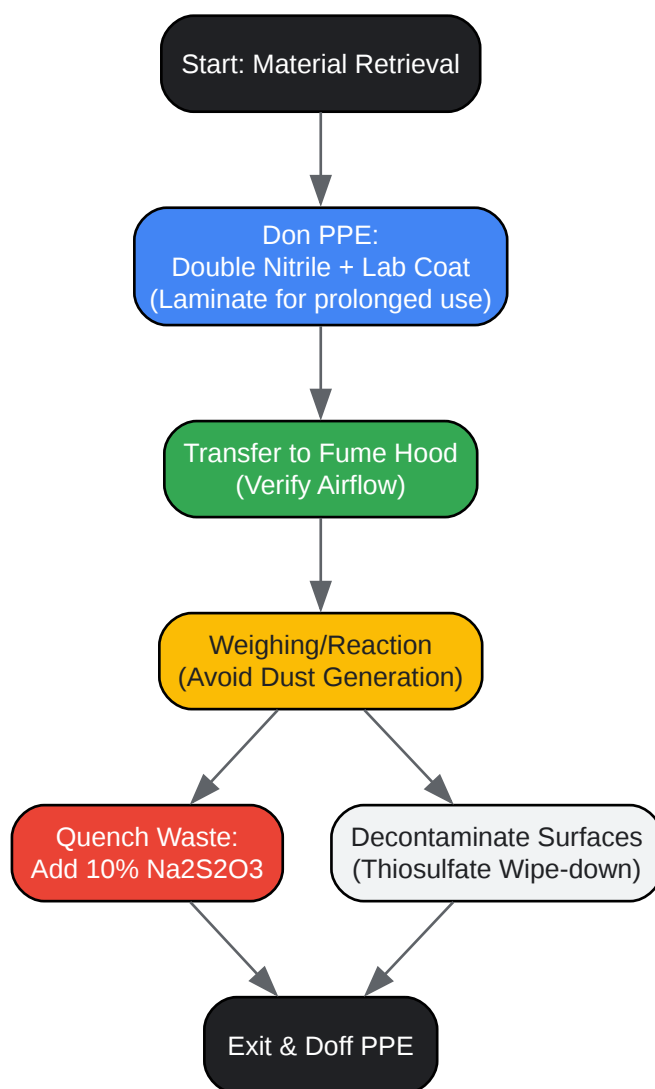
- Eye: Safety goggles (unvented) or face shield. Standard safety glasses are insufficient against lachrymatory dusts.

Decontamination Protocol (The "Quench")

Alkylating agents can be chemically destroyed by nucleophilic scavengers.

- Solution: 10% Sodium Thiosulfate () in water, or a mixture of water/ethanol/amine (e.g., dilute ammonia).
- Mechanism: The thiosulfate anion () acts as a sacrificial nucleophile, displacing the chlorine and forming a non-toxic, water-soluble salt.

Operational Workflow



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Figure 2: Safe Handling Workflow emphasizing engineering controls and chemical neutralization.

Emergency Response

| Scenario | Immediate Action |
|--------------|--|
| Eye Contact | DO NOT RUB. Irrigate immediately with saline/water for 15+ minutes. Seek urgent ophthalmological care. |
| Skin Contact | Drench with water. Apply a polyethylene glycol (PEG-400) swab if available (solubilizes the ketone), then wash with soap. |
| Inhalation | Evacuate to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Spill | Evacuate area. Do not attempt cleanup without SCBA if dust is airborne. Cover with weak base (soda ash) or thiosulfate solution to neutralize. |

References

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Sources

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